3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid
CAS No.:
Cat. No.: VC16698967
Molecular Formula: C11H13BO4
Molecular Weight: 220.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BO4 |
|---|---|
| Molecular Weight | 220.03 g/mol |
| IUPAC Name | [3-(3-ethoxy-3-oxoprop-1-enyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H13BO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8,14-15H,2H2,1H3 |
| Standard InChI Key | UIZGQEYEJKAASO-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=CC=C1)C=CC(=O)OCC)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical components:
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A phenyl ring providing aromatic stability.
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A boronic acid group (-B(OH)₂) at the meta position, enabling covalent interactions with diol-containing biomolecules.
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An (E)-configured ethoxy-oxo propenyl chain at the para position, contributing to electron delocalization and steric effects.
The trans configuration of the propenyl group ensures optimal orbital overlap, enhancing conjugation between the carbonyl and boronic acid groups. This arrangement influences solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A multi-step synthesis route is typically employed:
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Friedel-Crafts Acylation: Reacting phenylboronic acid with acetyl chloride in the presence of AlCl₃ yields 3-acetylphenylboronic acid.
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Knoevenagel Condensation: The acetyl group undergoes condensation with diethyl ethoxycarbonylmethylphosphonate to form the propenyl chain.
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Stereoselective Purification: Chromatographic separation isolates the (E)-isomer, which predominates due to thermodynamic stability.
Challenges in Scalability
Industrial production faces hurdles such as:
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Oxidative Degradation: The boronic acid group is prone to oxidation, necessitating inert atmospheres during processing.
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Isomer Separation: Achieving >99% (E)-isomer purity requires costly chiral stationary phases in chromatography.
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boronic acid partner in palladium-catalyzed couplings. For example:
Reaction:
3-[(1E)-3-Ethoxy-3-oxoprop-1-en-1-yl]phenylboronic acid + Aryl Halide → Biaryl Product.
Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12h.
Yield: ~75–82% (based on analogous reactions).
Tautomerism and Chelation
The α,β-unsaturated carbonyl group facilitates keto-enol tautomerism, enabling chelation with metal ions like Cu²⁺ and Fe³⁺. This property is exploitable in sensor design, though empirical validation is pending.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 14.2 |
| HeLa (Cervical Cancer) | 18.9 |
Mechanistic studies are needed to confirm apoptosis induction versus necrosis.
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